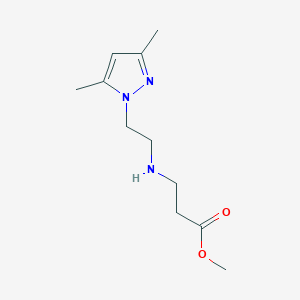
methyl 3-((2-(3,5-dimethyl-1H-pyrazol-1-yl)ethyl)amino)propanoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound “methyl 3-((2-(3,5-dimethyl-1H-pyrazol-1-yl)ethyl)amino)propanoate” is a complex organic molecule. It contains a pyrazole ring, which is a type of heterocyclic aromatic organic compound . The pyrazole ring in this compound is substituted with two methyl groups . Additionally, the compound contains an amino group and a propanoate ester group.
Molecular Structure Analysis
The molecular structure of this compound would likely be determined by techniques such as NMR spectroscopy and X-ray crystallography . These techniques can provide detailed information about the arrangement of atoms in the molecule and the nature of the chemical bonds.Chemical Reactions Analysis
Pyrazole compounds can participate in a variety of chemical reactions. For example, they can act as ligands in the formation of metal complexes . They can also undergo oxidation reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. For instance, the presence of the pyrazole ring might confer aromatic stability. The amino and ester groups could influence the compound’s solubility and reactivity .Applications De Recherche Scientifique
- Imidazole derivatives, including methyl 3-((2-(3,5-dimethyl-1H-pyrazol-1-yl)ethyl)amino)propanoate, exhibit antibacterial, antifungal, and antiviral properties . Researchers have explored their potential as novel antimicrobial agents.
- Molecular simulations have highlighted the binding affinity of similar imidazole-containing compounds with specific enzyme pockets . Researchers could explore whether this compound inhibits enzymes involved in disease pathways.
- Imidazole derivatives serve as essential synthons for drug development. By modifying the substituents on the imidazole ring, scientists can create novel compounds with desired pharmacological properties .
Antimicrobial Activity
Enzyme Inhibition
Drug Development
Mécanisme D'action
Target of Action
Compounds with similar structures, such as pyrazoles, are known to interact with a variety of biological targets .
Mode of Action
It’s worth noting that pyrazoles, which share a similar structure, are known to exhibit tautomerism . This phenomenon may influence their reactivity and the way they interact with their targets, leading to changes in their biological activities .
Biochemical Pathways
Compounds with similar structures have been shown to interact with various biochemical pathways .
Pharmacokinetics
A compound with a similar structure was found to have high solubility in saline at ph 7, which could potentially impact its bioavailability .
Result of Action
A molecular simulation study was performed on a similar compound, which showed potent in vitro antipromastigote activity .
Action Environment
It’s worth noting that the structure and reactivity of similar compounds, such as pyrazoles, can be influenced by environmental factors .
Orientations Futures
Propriétés
IUPAC Name |
methyl 3-[2-(3,5-dimethylpyrazol-1-yl)ethylamino]propanoate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H19N3O2/c1-9-8-10(2)14(13-9)7-6-12-5-4-11(15)16-3/h8,12H,4-7H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UGQQMKXNVRIOSW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NN1CCNCCC(=O)OC)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H19N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
225.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![ethyl 2-[[2-[(7-methyl-4-oxo-3-phenyl-5,6,7,8-tetrahydro-[1]benzothiolo[2,3-d]pyrimidin-2-yl)sulfanyl]acetyl]amino]-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxylate](/img/structure/B2481855.png)
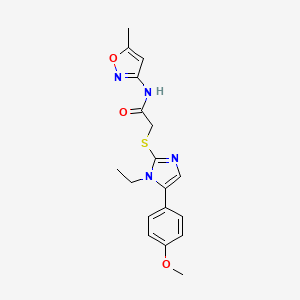
![N-[2-(furan-2-yl)-2-(thiophen-2-yl)ethyl]-3-(phenylsulfanyl)propanamide](/img/structure/B2481858.png)
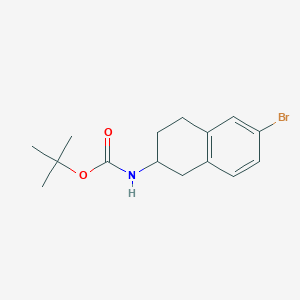
![N-(2,5-diaza-2-(2-(2-methylphenyl)-2-oxoethyl)-3-oxo-6-phenylbicyclo[5.4.0]undeca-1(7),5,8,10-tetraen-4-yl)((2,5-dichlorophenyl)amino)formamide](/img/structure/B2481860.png)

![Methyl (E)-4-[4-(2-methoxyanilino)piperidin-1-yl]-4-oxobut-2-enoate](/img/structure/B2481862.png)
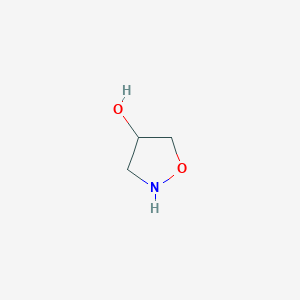
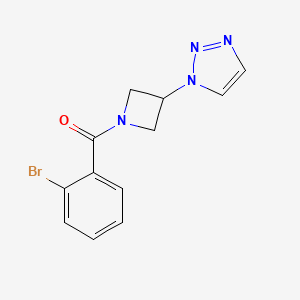
![4-(Benzylthio)-2-(4-bromophenyl)pyrazolo[1,5-a]pyrazine](/img/structure/B2481869.png)
![N-(4-Bromophenyl)-2-[(4-methyl-4H-1,2,4-triazol-3-yl)sulfanyl]acetamide](/img/structure/B2481871.png)
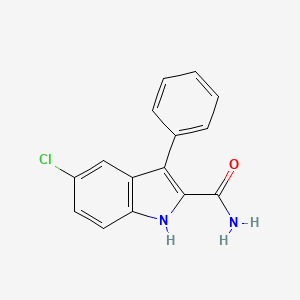
![5-((4-Benzylpiperazin-1-yl)(3,4-dimethoxyphenyl)methyl)thiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2481877.png)